propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
The synthesis of propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the esterification of 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-ol with propan-2-yl acetate under acidic conditions. Industrial production methods may involve the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-
Biological Activity
Propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate, commonly referred to as a chromenone derivative, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure
The compound belongs to the class of chromenone derivatives, characterized by a chromen-2-one backbone. Its structure includes various functional groups that contribute to its biological activity. The IUPAC name for this compound is methyl 2-[4-methyl-2-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromen-3-yl]acetate.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the esterification of 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-ol with propan-2-yloxyacetic acid under acidic conditions. This process may utilize catalysts to enhance yield and efficiency.
Biological Activity
This compound has demonstrated various biological activities, particularly in the areas of antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
Research indicates that chromenone derivatives possess significant antioxidant properties. A study evaluating the antioxidative effects of similar compounds found that certain derivatives exhibited strong anti-lipid peroxidation activity, which is crucial for protecting cells from oxidative stress .
Compound | % Inhibition (± S.D.) | IC50 (µM) |
---|---|---|
7 | 98.66 ± 1.57 | >100 |
9 | 77.57 ± 4.11 | >100 |
13 | 25–50 μM | 68.86 |
This table summarizes the inhibition percentages and IC50 values for various compounds related to propan-2-yloxyacetic acid derivatives, showcasing their potential as effective antioxidants.
Anti-inflammatory Activity
Chromone derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways .
Anticancer Activity
The anticancer potential of propan-2-yloxyacetic acid derivatives is notable. Research has shown that some derivatives exhibit cytotoxic effects against various cancer cell lines, including colon carcinoma and melanoma. For instance, a compound structurally similar to propan-2-yloxyacetic acid demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin in specific cancer cell lines .
Cell Line | Compound | IC50 (µM) |
---|---|---|
HCT116 | 13 | <10 |
B16F10 | 14 | <20 |
This table illustrates the effectiveness of selected compounds against different cancer cell lines, indicating their potential as therapeutic agents.
Case Studies
Several studies have explored the biological activity of chromenone derivatives:
- Antioxidant Efficacy Study : A recent investigation into the antioxidative properties of a series of chromenones found that specific modifications in their structure significantly enhanced their ability to reduce oxidative stress markers in vitro .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various chromenone derivatives on human cancer cell lines, revealing that modifications at specific positions on the chromenone ring could enhance or diminish anticancer activity .
- Mechanistic Insights : Molecular dynamics simulations have been employed to understand better how these compounds interact with target proteins involved in cancer progression, providing insights into their mechanism of action at a molecular level .
Properties
IUPAC Name |
methyl 2-[4-methyl-2-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromen-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O7/c1-10(2)24-17(20)9-23-12-5-6-13-11(3)14(8-16(19)22-4)18(21)25-15(13)7-12/h5-7,10H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTZWHLMFMXSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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